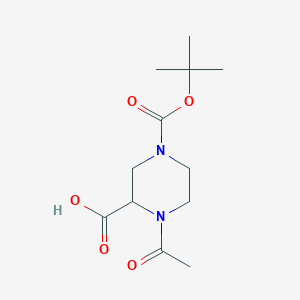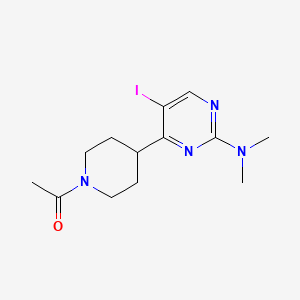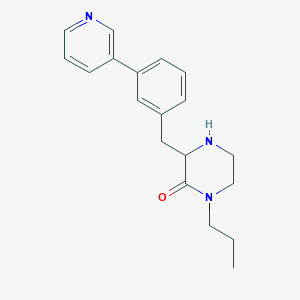![molecular formula C13H20BrNO B1401104 [3-Bromo-4-(hexyloxy)phenyl]methanamine CAS No. 1338960-09-0](/img/structure/B1401104.png)
[3-Bromo-4-(hexyloxy)phenyl]methanamine
Übersicht
Beschreibung
[3-Bromo-4-(hexyloxy)phenyl]methanamine, also known as 3-BHPMA, is a compound utilized in various scientific research applications. It is a crystalline solid with a molecular formula of C11H17BrNO and a molecular weight of 255.2 g/mol. 3-BHPMA is a brominated analog of 4-methoxyphenylalanine (4-MPPA) and is known to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes : A study by Basu et al. (2014) discussed the synthesis of Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine. These complexes demonstrated unprecedented photocytotoxicity in red light and were used for cellular imaging, interacting with DNA and photocleaving it under red light exposure, indicating potential applications in photodynamic therapy and cellular studies (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Catalytic and Synthetic Chemistry
- Palladacycle Synthesis : Roffe et al. (2016) explored the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. The study demonstrated their catalytic applications in reactions where the palladacycle remains in the Pd(II) state, showcasing their utility in synthetic chemistry (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
- Transfer Hydrogenation Reactions : Karabuğa et al. (2015) reported on the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its use in the development of N-heterocyclic ruthenium(II) complexes. These complexes were highly efficient in transfer hydrogenation reactions, a key process in organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Bioactive Compound Synthesis and Evaluation
- Antimicrobial and Anticancer Studies : A study by Preethi et al. (2021) focused on synthesizing rare earth metal complexes using 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base. These complexes showed significant antimicrobial and anticancer activities, highlighting their potential in biomedical applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Material Science
- Synthesis of Isoindoles : Kuroda and Kobayashi (2015) developed a two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles. This method involved the reaction of 2-(dialkoxymethyl)phenyllithium compounds with nitriles and acid-catalyzed cyclization, illustrating a novel approach in material synthesis (Kuroda & Kobayashi, 2015).
Eigenschaften
IUPAC Name |
(3-bromo-4-hexoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9H,2-5,8,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMBNSTCRJNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B1401021.png)
![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)




![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)




![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)
![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
